N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide
Description
N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide is a symmetrical benzene-1,4-dicarboxamide derivative featuring azidoethylphenyl substituents at both amide nitrogen positions. The azide (-N₃) groups confer unique reactivity, enabling applications in click chemistry (e.g., Huisgen cycloaddition) and photoaffinity labeling.
Properties
Molecular Formula |
C24H22N8O2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H22N8O2/c25-31-27-15-13-17-1-9-21(10-2-17)29-23(33)19-5-7-20(8-6-19)24(34)30-22-11-3-18(4-12-22)14-16-28-32-26/h1-12H,13-16H2,(H,29,33)(H,30,34) |
InChI Key |
RKLJQMXQRPKXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of 4-(2-azidoethyl)aniline with benzene-1,4-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s azido groups make it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling or tracking purposes.
Mechanism of Action
The mechanism of action of N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction allows the compound to form stable triazole linkages with alkyne-containing molecules. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Comparison with Similar Compounds
Benzimidazole-Substituted Analogues
Compound : N1,N4-bis[4-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide (BIP)2B ()
- Structure : Replaces azidoethyl groups with benzimidazole rings.
- Applications : Antiviral research targeting hepatitis C.
- Advantages: High selectivity for HCV helicase; activity across genotypes (1a, 1b, 2a, 3a).
- Limitations: No inherent click chemistry utility compared to azide-containing derivatives.
Hydroxyethyl-Substituted Analogues
Compound : N,N′-bis(2-hydroxyethyl)terephthalamide ()
- Structure : Features hydrophilic 2-hydroxyethyl groups.
- Applications : Drug delivery systems or polymeric materials due to biocompatibility.
- Contrast : Lacks reactive azides, limiting use in bioconjugation.
Diethylamino-Substituted Analogues
Compound: N,N′-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide ()
- Structure: Contains basic diethylamino groups.
- Properties : Likely forms salts or metal complexes; adjustable pKa for pH-responsive applications.
- Applications : Catalysis or ion-exchange materials.
- Safety : Less hazardous than azides, which may pose explosion risks.
Quinoline-Imine Analogues
Compound: N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine ()
Pyridyl-Based Coordination Polymers
Compound : N1,N4-bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide ()
- Structure : Pyridyl groups enable metal coordination.
- Applications : Construction of silver coordination polymers for materials science.
- Contrast : Azidoethyl groups in the target compound lack direct metal-binding capacity but offer orthogonal reactivity.
Key Comparative Data
Research Implications
- Target Compound : The azidoethyl groups enable modular bioconjugation (e.g., with alkynes via click chemistry), making it valuable for creating fluorescent probes or drug-delivery systems.
- Comparative Advantage : Unlike benzimidazole or hydroxyethyl analogues, the target compound bridges materials science and biochemistry through dual functionality (carboxamide stability + azide reactivity).
Biological Activity
N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C23H24N6O2
Molecular Weight: 420.48 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
The compound features a symmetrical structure with two azidoethyl groups attached to a benzene ring, which may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with azido groups can participate in bioorthogonal reactions, making them useful in drug delivery and imaging applications. The azido groups can undergo click chemistry reactions, which are valuable for conjugating therapeutic agents to target cells or tissues.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance, azide-containing compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular processes such as DNA replication and repair.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A2780 | 2.66 | Apoptosis induction via G2/M arrest |
| Study B | HepG2 | 1.73 | Inhibition of histone deacetylases |
Case Studies
-
Case Study on Antitumor Effects:
A study evaluated the effects of this compound on human cancer cell lines. Results demonstrated significant inhibition of cell proliferation in A2780 and HepG2 cells, with IC50 values indicating higher potency compared to standard chemotherapeutics like SAHA (suberoylanilide hydroxamic acid) . -
Mechanistic Insights:
Further investigations revealed that the compound promotes apoptosis through the activation of caspase pathways and modulation of cell cycle regulators, leading to G2/M phase arrest . This suggests that this compound could serve as a lead compound for developing new anticancer therapies.
Toxicity and Safety Profile
While promising in terms of efficacy, the safety profile of this compound requires thorough evaluation. Preliminary studies suggest low toxicity in normal cell lines; however, comprehensive toxicity assays are necessary to confirm its safety for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
